molecular formula C28H26ClN3O4 B12716381 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)- CAS No. 86818-94-2

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-

Cat. No.: B12716381
CAS No.: 86818-94-2
M. Wt: 504.0 g/mol
InChI Key: FLLKLLJBHZNRCH-ULJHMMPZSA-N
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Description

“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, amines, and other reagents that undergo condensation and cyclization reactions under controlled conditions. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, the compound may serve as a probe or ligand to study enzyme interactions and cellular processes.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological systems. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar core structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazole: Another heterocyclic compound with sulfur in the ring, providing unique reactivity.

Uniqueness

“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

86818-94-2

Molecular Formula

C28H26ClN3O4

Molecular Weight

504.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)imidazol-4-one

InChI

InChI=1S/C28H26ClN3O4/c1-34-25-12-3-19(18-26(25)35-2)17-24-28(33)32(27(30-24)20-4-6-21(29)7-5-20)23-10-8-22(9-11-23)31-13-15-36-16-14-31/h3-12,17-18H,13-16H2,1-2H3/b24-17-

InChI Key

FLLKLLJBHZNRCH-ULJHMMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC

Origin of Product

United States

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